molecular formula C6H8ClN3 B2495324 4-(chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole CAS No. 1872177-03-1

4-(chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole

Cat. No.: B2495324
CAS No.: 1872177-03-1
M. Wt: 157.6
InChI Key: GBFJKICHUCJUDY-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 4-(chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The compound bears the Chemical Abstracts Service registry number 1872177-03-1 and is catalogued under multiple database identifiers including MDL number MFCD26518723. The molecular formula C₆H₈ClN₃ represents a compact heterocyclic structure with a molecular weight of 157.60 grams per mole. Alternative nomenclature systems designate this compound as 4-(chloromethyl)-1-cyclopropyltriazole, reflecting the simplified naming convention that omits the hydrogen designation in the triazole ring system.

The structural composition analysis reveals the presence of six carbon atoms, eight hydrogen atoms, one chlorine atom, and three nitrogen atoms arranged in a specific geometric configuration. The triazole ring system contains three nitrogen atoms positioned at the 1, 2, and 3 positions, with the cyclopropyl substituent attached to nitrogen at position 1 and the chloromethyl group bonded to carbon at position 4. The Simplified Molecular Input Line Entry System representation ClCC1=CN(C2CC2)N=N1 provides a detailed connectivity map showing the electronic arrangement and bonding patterns within the molecule.

The molecular architecture incorporates two distinct ring systems: the central 1,2,3-triazole heterocycle and the peripheral cyclopropyl group. The triazole ring contributes significantly to the compound's electronic properties through its aromatic character and nitrogen-rich composition, while the cyclopropyl moiety introduces conformational constraints and unique steric effects. The chloromethyl substituent serves as a reactive functional group that can participate in various chemical transformations and influence the molecule's overall reactivity profile.

Properties

IUPAC Name

4-(chloromethyl)-1-cyclopropyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c7-3-5-4-10(9-8-5)6-1-2-6/h4,6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFJKICHUCJUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(N=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The chloromethyl group can be introduced through halomethylation reactions, where a chloromethylating agent such as chloromethyl methyl ether or chloromethyl chloroformate is used under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions followed by chloromethylation. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, altering its electronic properties and reactivity.

    Cycloaddition Reactions: The triazole ring can participate in further cycloaddition reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products

The major products formed from these reactions include substituted triazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

Antibacterial Applications

Triazole derivatives, including 4-(chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole, have shown significant antibacterial properties. Studies indicate that various triazole compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria.

Case Study: Ciprofloxacin Conjugates
A study on ciprofloxacin-tethered 1,2,3-triazole conjugates revealed that certain derivatives displayed enhanced antibacterial activity compared to the parent drug. For instance, compounds with specific substitutions demonstrated minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like ciprofloxacin .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundMIC (μg/mL)Activity Against
Ciprofloxacin6.25E. coli, S. aureus
Triazole 4a3.12S. typhi
Triazole 4j0.78S. typhi

Antifungal Applications

The antifungal potential of triazoles is well-documented; they are widely used in clinical settings as antifungal agents. Research indicates that triazole derivatives can inhibit fungal growth effectively.

Case Study: Antifungal Efficacy
In a comparative study involving various triazole derivatives against common fungal pathogens, compounds containing the triazole moiety exhibited significant antifungal activity. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the triazole ring could enhance antifungal efficacy .

Anti-inflammatory Applications

Triazoles have also been investigated for their anti-inflammatory properties. Certain derivatives have been identified as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes.

Case Study: COX Inhibition
Research has shown that some 1,2,4-triazole derivatives possess selective COX-2 inhibition capabilities with IC50 values indicating higher potency compared to traditional anti-inflammatory drugs like indomethacin . This suggests a promising avenue for developing new anti-inflammatory medications based on triazole scaffolds.

Anticancer Applications

The anticancer potential of triazoles is another significant area of research. Compounds like this compound have been explored for their ability to inhibit cancer cell proliferation.

Case Study: c-Met Inhibitors
Some studies highlight the role of triazole derivatives as c-Met inhibitors in cancer therapy. For example, compounds derived from triazoles have shown promising results in preclinical trials for treating various cancers such as non-small cell lung cancer and renal cell carcinoma . The ability to modulate pathways involved in tumor growth makes these compounds valuable in oncology research.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The triazole ring can also participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups Applications/Properties Reference
4-(Chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole C₆H₈ClN₃ Cl-CH₂ (4), cyclopropyl (1) Chloromethyl, cyclopropyl Synthetic intermediate
4-(Chloromethyl)-5-cyclopropyl-1-methyl-1H-1,2,3-triazole C₇H₁₀ClN₃ Cl-CH₂ (4), cyclopropyl (5), methyl (1) Chloromethyl, cyclopropyl Steric modulation
4-Ferrocenyl-1-[4-(pyrrol-1-yl)butyl]-1H-1,2,3-triazole (Py4Fc) C₂₄H₂₈FeN₄ Ferrocenyl (4), pyrrolyl-butyl (1) Ferrocene, triazole Redox-active polymers
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione C₂₂H₁₅ClN₄OS Benzoxazolyl, triazole-thione Thione (C=S), benzoxazole Antimicrobial activity

Key Differences

Substituent Position and Steric Effects :

  • The target compound’s cyclopropyl group at position 1 contrasts with Entry G (), where cyclopropyl occupies position 3. This positional isomerism alters electronic distribution and steric hindrance. For instance, NMR data for Entry G shows distinct shifts (δ 1.69 ppm for cyclopropyl vs. δ 1.13 ppm in the target compound) due to proximity to the triazole nitrogen .
  • The chloromethyl group at position 4 provides a reactive site absent in Py4Fc (), which instead incorporates a redox-active ferrocene moiety .

Electrochemical Properties :

  • Py4Fc and analogs retain ferrocene redox activity (E₁/₂ ≈ 0.45 V vs. Ag/Ag⁺) even after electrochemical polymerization, a feature absent in the target compound due to its lack of metal coordination sites .

Biological Activity: Triazole-thione derivatives () exhibit antimicrobial properties attributed to sulfur’s metal-binding capacity, whereas the chloromethyl group in the target compound favors alkylation reactions for drug derivatization .

Biological Activity

4-(Chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole is a synthetic compound belonging to the 1,2,3-triazole class, which is characterized by its five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered attention due to its diverse biological activities, including antifungal, antibacterial, and anticancer properties. The unique structural features of this compound, particularly the cyclopropyl group and chloromethyl substituent, contribute to its potential therapeutic applications.

  • Molecular Formula : C₅H₈ClN₃
  • Molar Mass : Approximately 145.59 g/mol

The presence of the chloromethyl group allows for nucleophilic substitution reactions, potentially leading to various derivatives with enhanced biological activities.

Antifungal Activity

  • Mechanism of Action : The triazole ring is known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity, leading to cell death .
  • Case Studies : Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant antifungal effects against various pathogens. For instance, derivatives of triazole have been shown to be effective against resistant fungal strains .

Antibacterial Activity

  • Spectrum of Activity : The compound demonstrates activity against both Gram-positive and Gram-negative bacteria. Studies show that it can inhibit bacterial growth at lower concentrations compared to traditional antibiotics like ciprofloxacin .
  • Research Findings : In a comparative study, triazole hybrids displayed enhanced antibacterial activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with some derivatives showing up to nine times higher potency than ciprofloxacin .

Anticancer Activity

  • Cell Line Studies : Various derivatives of this compound have been tested for their antiproliferative effects on cancer cell lines such as HCT116 and MCF-7. Notably, IC50 values as low as 0.6 µM have been reported for some derivatives .
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and inhibition of cell migration through pathways like Wnt signaling. Increased levels of reactive oxygen species (ROS) have also been observed following treatment with these compounds .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological ActivityUnique Properties
4-(Chloromethyl)-1H-1,2,3-triazoleContains chloromethyl groupAntifungalPotentially effective against resistant strains
4-Methyl-1H-1,2,3-triazoleMethyl substitutionAntibacterialNo chloroalkyl substituent
5-Aryl-1H-1,2,3-triazolesAryl groups at position 5AnticancerVaries based on aryl substitution

The unique combination of a cyclopropyl group and a chloromethyl substituent in this compound may contribute to distinct biological activities not observed in other triazole derivatives.

Q & A

Q. What are the established synthetic methodologies for preparing 4-(chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole, and what factors influence reaction yields?

The synthesis typically involves cycloaddition reactions or post-functionalization of pre-formed triazole cores. For example, chloromethylation can be achieved by reacting a triazole precursor with formaldehyde and hydrochloric acid under controlled conditions . Refluxing in polar aprotic solvents like DMSO (18–24 hours) followed by recrystallization (e.g., water-ethanol mixtures) is a common purification step, yielding ~65% pure product . Key factors affecting yields include reaction time, catalyst selection (e.g., Cu(I) for click chemistry), and purification techniques like column chromatography .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Melting Point (m.p.) Analysis : Used to assess purity (e.g., m.p. 141–143°C observed in analogous triazoles) .
  • Spectroscopy :
  • IR : Identifies functional groups (e.g., C-Cl stretches at ~700 cm⁻¹ and C=N at ~1596 cm⁻¹) .
  • NMR : ¹H NMR resolves substituent environments (e.g., aromatic protons at δ 6.86–7.26 ppm) .
    • Mass Spectrometry (MS) : Confirms molecular weight (e.g., EI-MS showing M+1 peaks) .
    • Chromatography : TLC or HPLC monitors reaction progress and purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between calculated and observed analytical data (e.g., elemental analysis)?

Discrepancies in elemental analysis (e.g., N% 3.37 observed vs. 3.74 calculated) may arise from incomplete purification or side reactions. Strategies include:

  • Repeating recrystallization or using gradient column chromatography .
  • Cross-validating with high-resolution mass spectrometry (HRMS) or 2D NMR (e.g., HSQC, HMBC) .
  • Assessing hygroscopicity or solvent retention via thermogravimetric analysis (TGA) .

Q. What strategies are recommended for determining the crystal structure of this compound when no prior crystallographic data exists?

  • Database Surveys : Check the Cambridge Structural Database (CSD); if no hits exist (as seen for similar triazoles ), proceed with single-crystal X-ray diffraction.
  • Data Collection : Optimize crystal growth via slow evaporation or diffusion methods.
  • Refinement Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinning or high-resolution data .
  • Validation : Cross-check with WinGX/ORTEP for geometry analysis and visualization .

Q. How can regiochemical challenges during triazole functionalization be mitigated?

Regioselectivity issues (e.g., 1,4- vs. 1,5-triazole isomers) are common. Solutions include:

  • Catalyst Optimization : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) favors 1,4-isomers .
  • Steric/Electronic Control : Bulky substituents (e.g., cyclopropyl groups) direct functionalization to specific positions .
  • Reaction Monitoring : Use real-time NMR or TLC to track isomer ratios .

Q. What role do computational methods play in predicting the reactivity of this compound?

  • Density Functional Theory (DFT) : Models electronic effects of substituents (e.g., chloromethyl group’s electrophilicity) .
  • Molecular Docking : Predicts binding modes for bioactivity studies (e.g., triazoles as enzyme inhibitors) .
  • CSD Mining : Identifies structural trends in analogous compounds (e.g., bond lengths, packing motifs) .

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